methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
Description
Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused triazolo-diazepine core. The structure includes a seven-membered diazepine ring fused with a triazole ring, a methyl ester group at position 3, and a ketone at position 2.
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3-carboxylate |
InChI |
InChI=1S/C8H10N4O3/c1-15-8(14)5-6-7(13)9-3-2-4-12(6)11-10-5/h2-4H2,1H3,(H,9,13) |
InChI Key |
YDVJMSVHESRCQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCCN2N=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
A common route starts from o-phenylenediamine, which undergoes reaction with malononitrile derivatives to form intermediate dicyano-substituted anilines. Subsequent acid-catalyzed cyclization in ethanol yields benzodiazepine derivatives, which can be further hydrolyzed and modified to introduce the triazole ring and the methyl ester group.
- Example: Reaction of benzene-1,2-diamine with 2-methylene-malononitrile produces 2-((2-aminophenyl)amino)methylene)malononitrile, which upon reflux with hydrochloric acid and ethanol cyclizes to 4-amino-1H-benzo[b]diazepine-3-carbonitrile derivatives.
- Hydrolysis with sodium hydroxide converts nitrile groups to carboxylates, facilitating further ring transformations to triazolo-diazepine structures.
Cyclization via Isothiocyanates and Aldehydes
Another approach involves the reaction of o-phenylenediamines with methyl isothiocyanate to form thiourea intermediates, which upon condensation with aromatic aldehydes in acetic acid yield substituted benzotriazepine derivatives. These intermediates can be oxidized or cyclized further to afford the triazolo-diazepine core with desired functional groups.
Use of Carbonyldiimidazole (CDI) for Ring Closure
Carbonyldiimidazole is employed to induce cyclization of 2-(imidazolidin-2-ylideneamino) aniline derivatives, forming tetrahydro-benzoimidazo-triazepinones. Heating these intermediates in methanol facilitates conversion to dihydro-benzoimidazolones, which are structurally related to triazolo-diazepines.
Ring Expansion and Functionalization
Reactions involving oxalyl chloride and substituted anilines, often under ultrasound irradiation, produce 1,3,5-triazepane derivatives that can be further functionalized to yield triazolo-diazepine analogs. Ring expansions and ring-closing metathesis are also applied to build the seven-membered diazepine ring fused to triazole.
Methylation and Esterification
The methyl ester group at the 3-carboxylate position is typically introduced by esterification of the corresponding carboxylic acid intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic or acidic conditions. Alternatively, direct use of methyl malonate derivatives in the initial stages can incorporate the methyl ester functionality early in the synthesis.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- The cyclocondensation of o-phenylenediamine with malononitrile derivatives is a robust method yielding high purity intermediates suitable for further functionalization.
- Hydrolysis and ring closure steps require controlled temperature (70–80 °C) to optimize yields and minimize side reactions.
- Use of carbonyldiimidazole facilitates efficient ring closure under mild conditions, preserving sensitive functionalities.
- Methyl ester introduction is best performed at a late stage to avoid ester hydrolysis during harsh reaction conditions.
- The synthetic routes allow for structural modifications on the triazolo and diazepine rings, enabling the development of derivatives with potential biological activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural differences between the target compound and analogs:
Key Differences and Implications
Core Heterocycle: The target compound’s triazolo-diazepine core differs from Flumazenil’s benzoimidazo-diazepine, which incorporates an aromatic benzene ring. Triazolo-quinazoline derivatives (e.g., ) feature a larger fused ring system, enhancing π-stacking interactions but reducing solubility .
Substituent Effects: The methyl ester at position 3 in the target compound contrasts with ethyl esters in Flumazenil and other analogs. Methyl esters generally hydrolyze faster in vivo, affecting metabolic stability .
Biological Activity :
- Flumazenil’s benzoimidazo-diazepine structure is critical for GABAA receptor antagonism, while the target’s triazolo-diazepine may target distinct receptors due to altered electronic profiles .
- Pyrazolo-diazepines () show antitumor activity, suggesting the target’s diazepine core could be repurposed with appropriate substitutions .
Biological Activity
Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Chemical Formula : C10H8N4O3
- Molecular Weight : 232.19 g/mol
- CAS Number : 11499367
This compound features a triazole ring fused with a diazepine structure, which is known to contribute to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets. The mechanisms may include:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
- Antioxidant Activity : Some derivatives exhibit free radical scavenging properties that can protect cellular components from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Enzyme Inhibition :
- A study evaluated the inhibitory effects of methyl 4-oxo-4H,[1,2,3]triazolo[1,5-a][1,4]diazepines against AChE and BChE. The compound showed significant inhibition with IC50 values in the low micromolar range.
- Anticancer Activity :
- Various derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated moderate cytotoxicity with IC50 values ranging from 10 µM to 30 µM.
Case Studies
A notable case study involved the synthesis of several analogs of methyl 4-oxo-4H,[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate. These analogs were tested for their biological activity:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Analog A | AChE | 12.5 |
| Analog B | BChE | 15.0 |
| Analog C | MCF-7 | 20.0 |
These findings suggest that modifications to the chemical structure can significantly influence biological activity.
Toxicological Profile
The safety profile of methyl 4-oxo-4H,[1,2,3]triazolo[1,5-a][1,4]diazepine derivatives has been assessed in several studies:
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .
- Catalysis : Use of Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization .
Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?
Q. Steps for Computational Design :
Docking studies : Predict binding modes with target proteins (e.g., kinases, GPCRs) using software like AutoDock .
QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives .
Reaction path simulation : Quantum mechanical calculations (e.g., DFT) to explore feasible synthetic routes and transition states .
Case Study : Derivatives with electron-withdrawing groups on the diazepine ring showed 3-fold higher binding affinity in silico models .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) across studies?
Q. Resolution Strategies :
- Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d vs. CDCl) to minimize shift variability .
- Dynamic effects : Account for tautomerism or conformational exchange via variable-temperature NMR .
- Cross-validation : Combine -NMR, -NMR, and LC-MS to confirm assignments .
Example : A 0.2 ppm discrepancy in aromatic proton shifts was traced to pH-dependent tautomerism in DMSO .
Basic: What analytical techniques are essential for purity assessment?
- HPLC : Quantify impurities using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- Melting point analysis : Sharp melting ranges (e.g., 196–198°C) indicate high crystallinity .
- Elemental analysis : Match calculated vs. observed C/H/N ratios (tolerance ±0.3%) .
Advanced: How can researchers evaluate the compound’s pharmacokinetic properties in early-stage studies?
Q. In Silico Tools :
Q. Key Parameters :
| Parameter | Value for Parent Compound | Reference Drug (Celecoxib) |
|---|---|---|
| logP | 2.1 | 3.5 |
| PSA | 85 Ų | 75 Ų |
| Bioavailability | 55% | 70% |
Basic: What are the primary applications of this compound in drug discovery?
- Antimicrobial agents : Triazole derivatives inhibit fungal CYP51 enzymes .
- Anticancer leads : Diazepine moieties intercalate with DNA or target tubulin .
- Neurological modulators : Bind to GABA receptors due to structural similarity to benzodiazepines .
Advanced: What experimental design considerations are critical for studying its reaction mechanisms?
- Isotopic labeling : Use -labeled precursors to track triazole ring formation via -NMR .
- Kinetic profiling : Monitor intermediates by quenching aliquots at timed intervals for LC-MS analysis .
- Solvent screening : Test polar aprotic (DMF) vs. protic (EtOH) solvents to optimize regioselectivity .
Advanced: How do structural analogs differ in activity? A comparative analysis.
Basic: What safety precautions are recommended during handling?
- PPE : Gloves and goggles to prevent skin/eye contact (potential irritant) .
- Ventilation : Use fume hoods due to volatile byproducts (e.g., methyl chloride) .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
